

# Mitigating the risk of explosion when distilling peroxide-forming solvents.

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## Compound of Interest

Compound Name: Diethyl peroxide

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## Technical Support Center: Safe Distillation of Peroxide-Forming Solvents

This guide provides essential information for researchers, scientists, and drug development professionals on mitigating the risk of explosion when distilling peroxide-forming solvents.

## Frequently Asked Questions (FAQs)

### General Information

Q1: What are peroxide-forming solvents and why are they hazardous?

Peroxide-forming solvents are a class of organic chemicals that can react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.<sup>[1][2][3][4]</sup> This process, known as auto-oxidation, is often accelerated by light, heat, and contaminants.<sup>[2][3]</sup> The primary danger arises when these non-volatile peroxides become concentrated during distillation or evaporation, as they are sensitive to shock, heat, or friction and can detonate violently.<sup>[4][5][6]</sup>

Q2: How can I identify a peroxide-forming solvent?

Always consult the Safety Data Sheet (SDS) for the specific solvent. Section 2 ("Hazards Identification") may indicate the potential for peroxide formation.<sup>[7]</sup> Common examples of peroxide-forming solvents include diethyl ether, tetrahydrofuran (THF), 1,4-dioxane, and

isopropyl ether.[3][5] These solvents are often categorized into groups based on the severity of the peroxide hazard.[1][8]

Q3: What are the different classes of peroxide-forming solvents?

Peroxide-forming solvents are typically classified into three or four groups:

- Group A / Class A: Solvents that form explosive levels of peroxides without concentration. These pose a severe hazard and have a short shelf life after opening.[9][10] Examples include isopropyl ether and divinylacetylene.[5][6]
- Group B / Class B: Solvents that become hazardous upon concentration (e.g., through distillation or evaporation).[8][9] This is the most common category for laboratory solvents like diethyl ether, THF, and 2-propanol.[11]
- Group C / Class C: Vinyl monomers that can undergo hazardous, rapid polymerization initiated by peroxides.[4][12] Examples include styrene and vinyl acetate.

## Storage and Handling

Q4: How should I store peroxide-forming solvents to minimize risk?

Proper storage is critical to inhibit peroxide formation:

- Containers: Store in airtight, light-resistant containers, preferably the original manufacturer's container.[10][13] Amber glass bottles are recommended.[14]
- Environment: Keep in a cool, dark, and well-ventilated area away from heat and sources of ignition.[12][14][15]
- Labeling: Clearly label all containers with the date received and the date opened.[6][10]
- Inhibitors: Whenever possible, purchase solvents containing inhibitors like Butylated Hydroxytoluene (BHT), which scavenge oxygen and slow peroxide formation.[1][2]

Q5: What is a peroxide inhibitor and do I need to be aware of it during distillation?

Inhibitors are chemical stabilizers added by the manufacturer to slow down the rate of peroxide formation.<sup>[3]</sup> A common inhibitor is BHT.<sup>[1][2]</sup> It is crucial to remember that distillation will separate the non-volatile inhibitor from the solvent, leaving the distilled solvent unprotected and highly susceptible to peroxide formation.<sup>[2][3][12]</sup>

## Testing for Peroxides

Q6: How often should I test my solvents for peroxides?

Testing frequency depends on the class of the solvent:

- Group A: Test before use or discard within 3 months of opening.<sup>[9]</sup>
- Group B: Test before distillation or evaporation and at least every 6-12 months after opening.<sup>[8][10]</sup>
- Group C: Test at least every 6 months after opening.<sup>[16]</sup> Always test any solvent of unknown age or history before use, especially before any concentration step.

Q7: What are the signs of dangerous peroxide levels in a solvent container?

Visually inspect containers before opening. Do not open or test a container if you observe:

- Crystal formation around the cap or within the liquid.<sup>[2][17]</sup>
- The presence of a precipitate or an oily, viscous layer.<sup>[7]</sup>
- Discoloration or stratification of the liquid.<sup>[13][16]</sup>
- A rusted or damaged container.<sup>[12][13]</sup>

If any of these signs are present, treat the container as a potential bomb and contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.<sup>[7][18]</sup>

## Troubleshooting Guides

### Peroxide Test Indicates High Concentration (>25 ppm)

Problem: You have tested a peroxide-forming solvent and the result indicates a peroxide concentration above the safe limit for distillation (typically >20-25 ppm).<sup>[4][14]</sup>

Solution:

- Do Not Distill: Immediately halt any plans to distill or concentrate the solvent.<sup>[14]</sup>
- Assess the Level:
  - 25-100 ppm: The solvent should not be distilled.<sup>[4][7]</sup> It may be safe for other uses that do not involve concentration. Consider treating the solvent to remove peroxides or schedule it for disposal.
  - >100 ppm: The solvent is considered a high risk.<sup>[4][6]</sup> Avoid handling the container and contact your EHS department for immediate disposal.<sup>[7][10]</sup>
- Peroxide Removal (for concentrations < 100 ppm): If it is necessary to use the solvent, peroxides can be chemically removed. A common method is to pass the solvent through a column of activated alumina.<sup>[9]</sup> Another method involves shaking the solvent with a concentrated solution of a ferrous salt (e.g., ferrous sulfate).<sup>[9]</sup>
- Re-test: After treatment, re-test the solvent to ensure the peroxide concentration is within a safe limit (<20 ppm) before proceeding with distillation.

## Distillation of an Uninhibited Solvent

Problem: You have a freshly distilled, and therefore uninhibited, peroxide-forming solvent.

Solution:

- Immediate Use: Ideally, use the uninhibited solvent immediately after distillation.
- Storage: If storage is necessary:
  - Add a small amount of an inhibitor like BHT to the freshly distilled solvent if it will not interfere with its intended application.<sup>[5]</sup>
  - Store the uninhibited solvent under an inert atmosphere (e.g., nitrogen or argon).<sup>[1][14]</sup>

- Store in a cool, dark place.[\[12\]](#)
- Time Limit: Do not store uninhibited solvents for extended periods. A common recommendation is not to store for more than 24 hours.[\[3\]](#)
- Re-testing: Always re-test for peroxides before any subsequent use, especially if it involves concentration.

## Data Summary Tables

**Table 1: Common Peroxide-Forming Solvents and Recommended Testing Frequency**

Group	Hazard Level	Examples	Recommended Testing/Disposal After Opening
A	Severe; forms peroxides without concentration	Isopropyl ether, Divinylacetylene, Sodium amide	Test before use; discard after 3 months <a href="#">[5]</a> <a href="#">[9]</a>
B	Forms peroxides upon concentration	Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane, 2-Propanol, Cyclohexene	Test before concentration; test every 6-12 months <a href="#">[8]</a> <a href="#">[10]</a>
C	Potential for hazardous polymerization	Styrene, Butadiene, Vinyl acetate, Methyl acrylate	Test every 6-12 months <a href="#">[10]</a> <a href="#">[12]</a> <a href="#">[16]</a>

**Table 2: Peroxide Concentration Action Levels**

Peroxide Concentration (ppm)	Action Required
< 20-25 ppm	Considered safe for distillation and other uses. [4][14]
25 - 100 ppm	Do not distill or concentrate.[4][7] The solvent may be used for other applications. Consider peroxide removal.
> 100 ppm	DANGER. Do not handle. Contact EHS for immediate disposal.[4][6][7]

## Experimental Protocols

### Protocol 1: Semi-Quantitative Peroxide Test using Potassium Iodide (KI)

This method provides a rapid indication of the presence and approximate concentration of peroxides.

Materials:

- Solvent to be tested
- Glacial acetic acid
- Sodium iodide (NaI) or potassium iodide (KI) crystals
- Test tube or small vial

Procedure:

- In a clean test tube, add approximately 1 mL of the solvent to be tested.
- Add an equal volume (1 mL) of glacial acetic acid.
- Add about 0.1 g of NaI or KI crystals and mix.[12]
- Observe any color change against a white background.

#### Interpretation of Results:

- Colorless: No significant level of peroxides detected.
- Faint Yellow: Low concentration of peroxides (e.g., up to 50 ppm).[8]
- Yellow to Brown: High concentration of peroxides.[8][12] A dark brown color indicates a dangerously high level.

Note: A blank determination should be performed, as the iodide/acetic acid mixture can slowly turn yellow due to air oxidation over time.[12]

## Protocol 2: Using Commercial Peroxide Test Strips

Commercial test strips offer a convenient and semi-quantitative method for determining peroxide concentration.

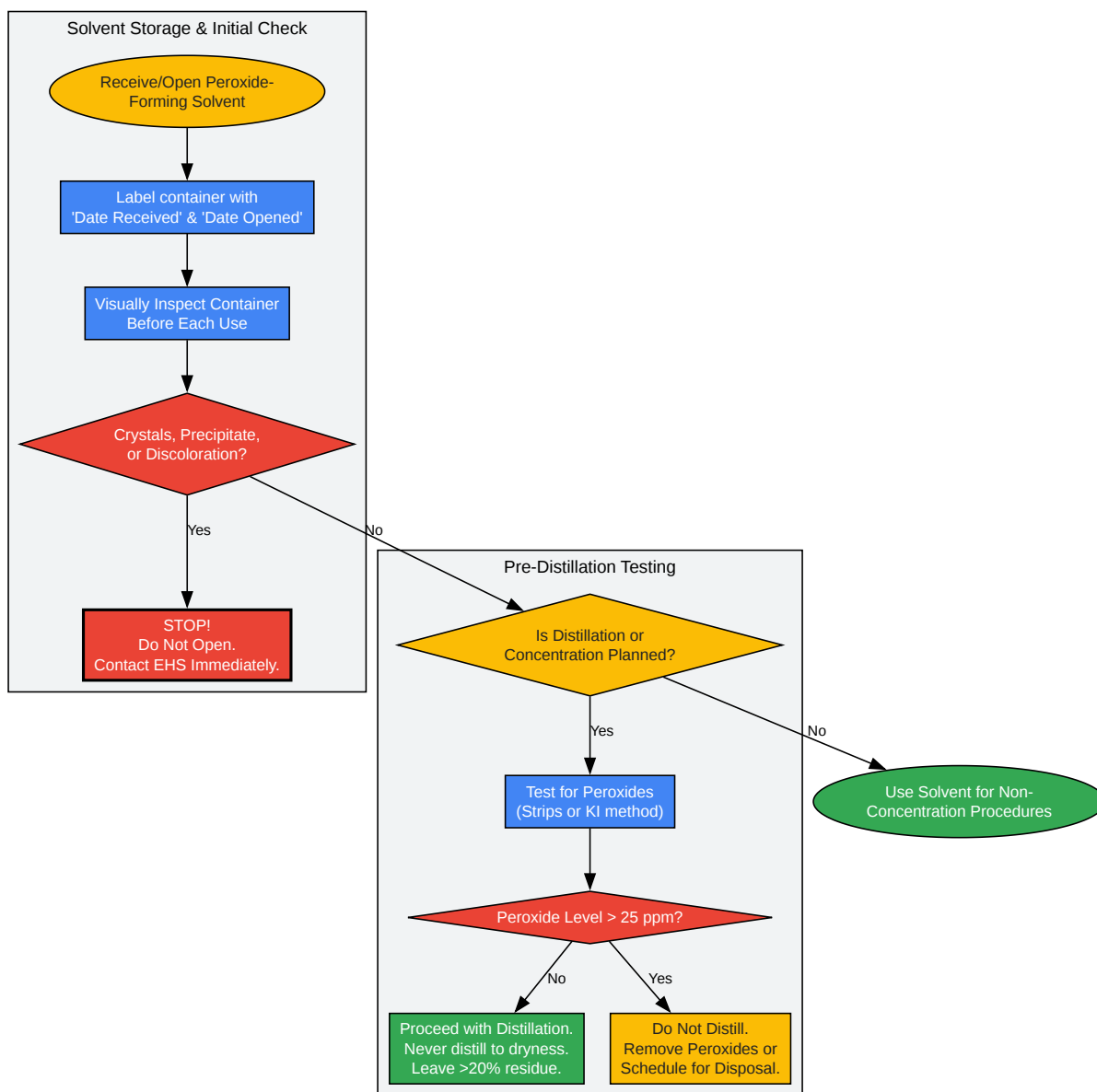
#### Materials:

- Solvent to be tested
- Commercial peroxide test strips (e.g., Quantofix®) suitable for organic solvents.[14]
- Distilled water

#### Procedure:

- Always follow the specific instructions provided by the test strip manufacturer.[14]
- Working in a fume hood, apply a drop of the solvent to the test pad on the strip.
- Allow the solvent to evaporate from the strip.
- Dip the test strip into distilled water for one second and shake off the excess.[14] Some procedures may call for breathing on the strip to provide moisture.[19]
- Compare the resulting color of the test pad to the color scale provided on the container to determine the peroxide concentration in ppm.

## Visual Workflow and Logic Diagrams



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Caption: Decision workflow for handling peroxide-forming solvents.

Caption: Key steps for a safe distillation procedure.

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